

Synthesis of Boc-NH-C6-amido-C4-acid: A Technical Guide

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Compound of Interest		
Compound Name:	Boc-NH-C6-amido-C4-acid	
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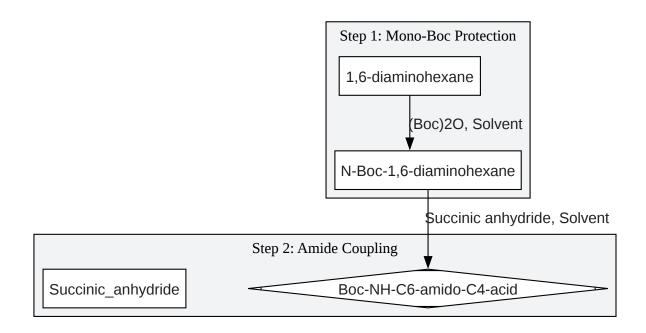
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for **Boc-NH-C6-amido-C4-acid**, a valuable bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a straightforward two-step process commencing with the mono-protection of a diamine followed by an amide coupling reaction. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to assist researchers in the successful synthesis of this versatile molecule.

I. Overview of the Synthetic Pathway

The synthesis of **Boc-NH-C6-amido-C4-acid** is achieved through a two-step reaction sequence. The first step involves the selective mono-N-Boc protection of 1,6-diaminohexane. This is a critical step to ensure that one of the amino groups remains available for the subsequent reaction. The second step is the acylation of the resulting mono-protected diamine with succinic anhydride to introduce the C4-acid moiety, yielding the final product.





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Caption: Overall synthesis pathway for **Boc-NH-C6-amido-C4-acid**.

II. Experimental ProtocolsStep 1: Synthesis of N-Boc-1,6-diaminohexane

This procedure is adapted from a patented method for the mono-Boc protection of 1,6-diaminohexane[1]. The key to achieving mono-protection is the use of an excess of the diamine relative to the Boc-anhydride and controlling the addition of the anhydride.

Materials:

- 1,6-diaminohexane
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA)
- Dichloromethane (DCM)



Water

Procedure:

- Dissolve 1,6-diaminohexane (5.0 molar equivalents) and triethylamine (1.0 molar equivalent) in dichloromethane (DCM).
- Separately, dissolve di-tert-butyl dicarbonate (1.0 molar equivalent) in DCM.
- Slowly add the (Boc)₂O solution dropwise to the solution of 1,6-diaminohexane and triethylamine at room temperature with stirring. The solution may turn cloudy.
- Allow the reaction to stir overnight at room temperature.
- Filter the reaction mixture.
- Wash the filtrate with water three times.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product, N-Boc-1,6-diaminohexane.

Quantitative Data:

Reactant/Pr oduct	Molar Ratio	Molecular Weight (g/mol)	Example Mass (g)	Example Moles (mol)	Yield (%)
1,6- diaminohexa ne	5.0	116.21	58.0	0.5	-
Triethylamine	1.0	101.19	10.1	0.1	-
Di-tert-butyl dicarbonate	1.0	218.25	21.8	0.1	-
N-Boc-1,6- diaminohexa ne	-	216.32	15.8	0.073	73.0



Note: The provided example masses and moles are based on a literature procedure[1].

Step 2: Synthesis of Boc-NH-C6-amido-C4-acid

This step involves the reaction of the mono-protected diamine with succinic anhydride. This reaction proceeds via nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride.

Materials:

- N-Boc-1,6-diaminohexane
- Succinic anhydride
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Dissolve N-Boc-1,6-diaminohexane (1.0 molar equivalent) in an anhydrous solvent under an inert atmosphere.
- Add succinic anhydride (1.0 to 1.2 molar equivalents) to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent can be removed under reduced pressure.
- The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, if necessary.

Quantitative Data:

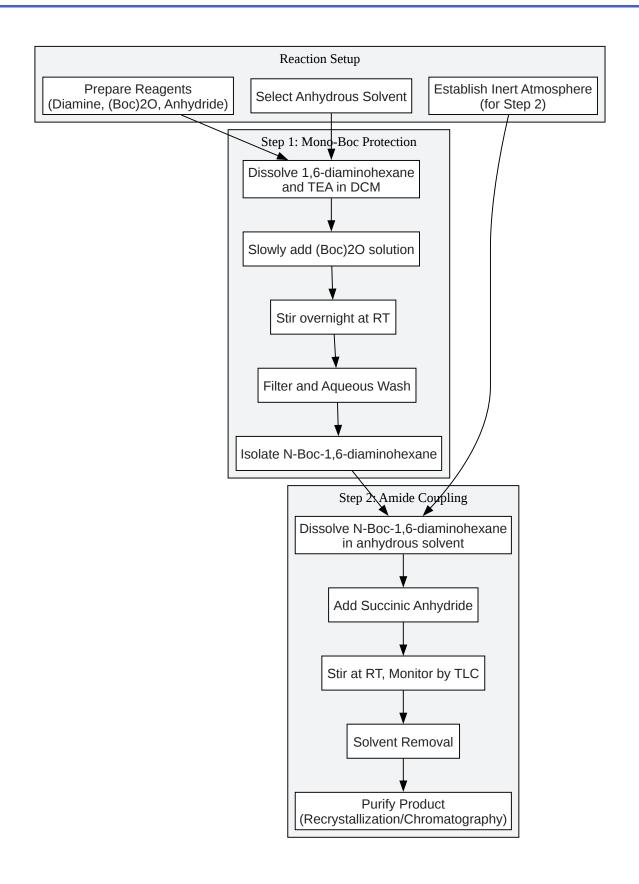


Reactant/Product	Molar Ratio	Molecular Weight (g/mol)	Notes
N-Boc-1,6- diaminohexane	1.0	216.32	Starting material from Step 1.
Succinic anhydride	1.0 - 1.2	100.07	A slight excess may be used.
Boc-NH-C6-amido- C4-acid	-	316.39	Final product. Yields are typically high for this type of reaction.

III. Logical Workflow and Key Considerations

The successful synthesis of **Boc-NH-C6-amido-C4-acid** relies on the careful execution of each step. The following diagram illustrates the logical workflow and highlights critical control points.





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Caption: Logical workflow for the synthesis of Boc-NH-C6-amido-C4-acid.



Key Considerations:

- Purity of Reagents: The use of high-purity starting materials is crucial for obtaining a clean product and high yields.
- Moisture Control: The amide coupling step (Step 2) should be carried out under anhydrous conditions to prevent hydrolysis of the succinic anhydride.
- Reaction Monitoring: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of both reaction steps to determine the point of completion.
- Purification: While the reactions are generally clean, purification of the final product may be necessary to remove any unreacted starting materials or byproducts, ensuring its suitability for downstream applications in drug development.

This guide provides a comprehensive overview and detailed protocols for the synthesis of **Boc-NH-C6-amido-C4-acid**. By following these procedures and considering the key control points, researchers can reliably produce this important linker for their research and development needs.

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References

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